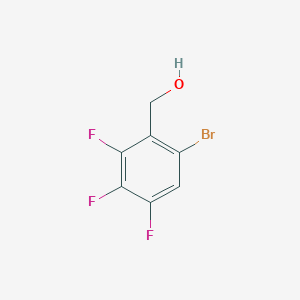

(6-Bromo-2,3,4-trifluorophenyl)methanol

Overview

Description

(6-Bromo-2,3,4-trifluorophenyl)methanol is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2,3,4-trifluorophenyl)methanol typically involves the bromination and fluorination of a benzene derivative followed by the introduction of a hydroxyl group. One common method involves the reaction of 2,3,4-trifluorobenzaldehyde with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, fluorination, and reduction, with careful control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alkane.

Substitution: The bromine and fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Corresponding alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-2,3,4-trifluorophenyl)methanol has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects. It is used in the development of new pharmaceuticals.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain management.

Mechanism of Action

The mechanism of action of (6-Bromo-2,3,4-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms contribute to its reactivity and ability to form strong interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

- (6-Bromo-2,3,4-trifluorophenyl)(phenyl)methanol

- (6-Bromo-2,3,4-trifluorophenyl)(furan-2-yl)methanol

- 4-Bromo-2,3,6-trifluorobenzyl alcohol

Comparison: (6-Bromo-2,3,4-trifluorophenyl)methanol is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the hydroxyl group in this compound can enhance its solubility in polar solvents and its ability to form hydrogen bonds, which can influence its interactions with biological targets .

Biological Activity

(6-Bromo-2,3,4-trifluorophenyl)methanol is an organic compound characterized by its unique halogenated structure, which includes a bromine atom and three fluorine atoms attached to a phenyl ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activity. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its promising properties as a pharmaceutical agent.

- Chemical Formula : C7H4BrF3O

- Molecular Weight : 241.01 g/mol

- CAS Number : 651326-73-7

- IUPAC Name : this compound

- Structure :

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Initial studies suggest that its halogenated structure may enhance binding affinity to certain enzymes or receptors, leading to diverse biological effects.

Key Biological Activities

-

Antimicrobial Activity

- Preliminary findings indicate that compounds with similar halogenated structures exhibit significant antimicrobial properties. The presence of fluorine and bromine atoms can enhance the lipophilicity of the molecule, improving its interaction with biological membranes.

- Studies have shown that derivatives of halogenated phenols often demonstrate activity against a range of bacterial strains, including E. coli and S. aureus.

-

Anticancer Properties

- The compound's structure may facilitate interactions with cellular targets involved in cancer progression. Research has indicated that halogenated phenols can induce apoptosis in cancer cells by disrupting cell cycle regulation.

- A study highlighted the potential of similar compounds in inhibiting tumor growth in vitro, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and proliferation.

-

Anti-inflammatory Effects

- Compounds with similar frameworks have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess similar capabilities.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its derivatives:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer.

- Receptor Interaction : Its structure allows for potential binding to receptors that regulate cell growth and apoptosis.

- Reactive Metabolites : The presence of halogens can lead to the formation of reactive metabolites that interact with cellular macromolecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for (6-Bromo-2,3,4-trifluorophenyl)methanol?

The synthesis typically involves halogenation and functional group introduction. For bromo-fluorinated aromatic systems, a multi-step approach is employed:

- Step 1 : Bromination and fluorination of the benzene ring using reagents like PBr₃ or Br₂ in the presence of Lewis acids (e.g., AlCl₃) to achieve regioselectivity .

- Step 2 : Introduction of the hydroxymethyl group via formylation (e.g., Rieche formylation) followed by reduction with NaBH₄ or LiAlH₄. highlights similar fluorinated pyridine derivatives synthesized using fluorinating agents (e.g., KF/DMSO) and subsequent methanol group addition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is used .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. For example, deshielded protons adjacent to electronegative groups (Br, F) show distinct splitting .

- FT-IR : Identifies O-H stretches (~3200–3600 cm⁻¹) and C-Br/C-F vibrations (500–800 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H∙∙∙O interactions in related hydrazide derivatives) using SHELX software .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound serves as:

- A precursor for antimicrobial agents, leveraging bromo/fluoro substituents to enhance bioactivity (e.g., inhibition of bacterial enzymes) .

- A building block for fluorinated drug candidates, exploiting fluorine’s metabolic stability and lipophilicity .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/fluoro substituents influence reactivity in nucleophilic substitutions?

- Electronic effects : The electron-withdrawing nature of Br/F deactivates the aromatic ring, slowing electrophilic substitution but facilitating nucleophilic attacks at meta/para positions.

- Steric effects : Ortho-fluorine atoms hinder access to reactive sites, as seen in crystallographic data showing twisted conformations in similar compounds .

- Experimental validation : Competitive reactions with varying nucleophiles (e.g., NH₃ vs. amines) under controlled conditions (DMF, 60°C) reveal regioselectivity trends .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance fluorination efficiency by stabilizing intermediates .

- Catalysts : Pd(OAc)₂/XPhos improves coupling reactions for bromo-substituted intermediates .

- Temperature control : Lower temperatures (–20°C to 0°C) minimize side reactions during formylation .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Disorder issues : Heavy atoms (Br) cause electron density ambiguities. Solutions include data collection at low temperatures (100 K) and SHELXL refinement with restraints .

- Twinned crystals : Use of PLATON’s TWINABS for data integration and OLEX2 for model correction .

Q. How do solvent polarity and temperature affect regioselectivity in derivative synthesis?

- Polar solvents (e.g., DMSO): Favor SNAr mechanisms at electron-deficient positions, as shown in fluoropyridine derivatives .

- Nonpolar solvents (e.g., toluene): Promote radical pathways for bromine substitution. Kinetic studies (e.g., GC-MS monitoring) reveal optimal conditions (e.g., 80°C, AIBN initiator) .

Q. How to resolve discrepancies in reported NMR chemical shifts?

Properties

IUPAC Name |

(6-bromo-2,3,4-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIXKLPDUMIALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)CO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591972 | |

| Record name | (6-Bromo-2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651326-73-7 | |

| Record name | (6-Bromo-2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.